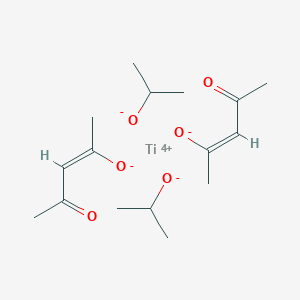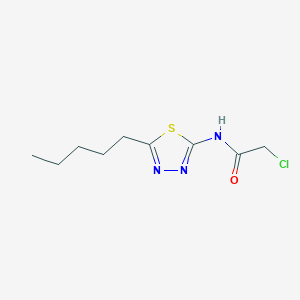
3-(Pyridin-2-yl)propanoic acid
Overview
Description
3-(Pyridin-2-yl)propanoic acid, also known as 3-Pyridylpropionic acid, is a carboxylic acid with a pyridine ring. It is an organic compound with a molecular formula of C7H9NO2 and a molar mass of 147.15 g/mol. It is a solid, colourless compound that is soluble in water and has a melting point of 135-136 °C. It is commonly used in scientific research as a reagent, inhibitor, and substrate for various biochemical and physiological studies.
Scientific Research Applications
Catalytic and Chemical Synthesis
- Trans-Platinum(II) Complexes : 3-(Pyridin-2-yl)propanoic acid is utilized in the synthesis of trans-Pt(II) compounds with amine ligands. These compounds exhibit potential as thermoactivated anticancer agents (Cabrera et al., 2019).
- Yttrium Oxide Catalysis : In the study of surface and catalytic properties of Yttrium Oxide, the reactions of pyridine and 2-propanol were investigated, indicating its application in catalyst development (Hussein & Gates, 1998).
- Rhenium(I) and Technetium(I) Tricarbonyl Complexes : The compound plays a role in the development of targeted 99mTc radiopharmaceuticals, showing its significance in medical imaging (Makris et al., 2012).
Organic and Pharmaceutical Chemistry
- Synthesis of Pyrido[2,3-d]pyrimidines : It is used in condensation reactions with aromatic amines, demonstrating its versatility in organic synthesis (Harutyunyan et al., 2015).
- Palladium Catalysis : The compound is involved in the synthesis of N-heterocyclic carbene-PdCl complexes, indicating its use in catalysis and organometallic chemistry (Chen & Yang, 2018).
- Dabigatran Etexilate Synthesis : Demonstrates its application in the synthesis of pharmaceutical compounds (Huansheng, 2013).
Materials Science and Nanotechnology
- Hybrid Solar Cell Development : The compound is explored for use in dye-sensitized solar cells, indicating its potential in renewable energy technologies (Bagheri et al., 2015).
Safety and Hazards
The compound is classified under GHS07 and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
3-(Pyridin-2-yl)propanoic acid, also known as 3-Pyridinepropionic acid, is commonly used as a ligand to make coordination polymers . It acts as a bidentate chelating agent for the chelation of rare-earth ions, specifically Europium (Eu 3+) and Terbium (Tb 3+), for fluorescence enhancement in sol-gels .
Mode of Action
The compound interacts with its targets, the rare-earth ions, through a process known as chelation. Chelation involves the formation of multiple bonds between a polydentate ligand (in this case, this compound) and a single central atom (the rare-earth ions). This results in the formation of a cyclic structure, enhancing the fluorescence properties of the rare-earth ions .
Biochemical Pathways
The compound’s role in enhancing the fluorescence properties of rare-earth ions suggests its potential involvement in optical imaging and detection applications .
Pharmacokinetics
As a carboxylic acid, it is expected to undergo metabolism via conversion to its corresponding coenzyme a (coa) derivative, which is a common metabolic pathway for carboxylic acids .
Result of Action
The primary result of the action of this compound is the enhancement of the fluorescence properties of rare-earth ions. This can be utilized in various applications, including the development of fluorescent markers for biological imaging, the design of optical sensors, and other fluorescence-based technologies .
properties
IUPAC Name |
3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYKGQOIAGPVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340373 | |
| Record name | 3-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15197-75-8 | |
| Record name | 3-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)





![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)

